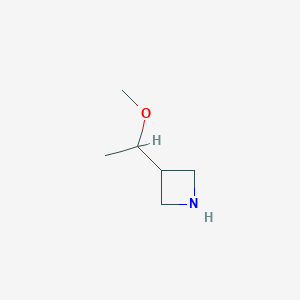

3-(1-Methoxyethyl)azetidine

Description

Properties

IUPAC Name |

3-(1-methoxyethyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(8-2)6-3-7-4-6/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQAGBLJSVXBIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Displacement of Mesylated Azetidine Intermediates

A prominent route to 3-(1-Methoxyethyl)azetidine involves nucleophilic substitution of mesylated azetidine precursors. In this method, 1-benzhydrylazetidin-3-yl methanesulfonate serves as a key intermediate. Reacting this mesylate with 1-methoxyethylamine under heated conditions in acetonitrile yields the target compound after deprotection .

Procedure :

-

Mesylation : 1-Benzhydrylazetidin-3-ol is treated with methanesulfonyl chloride (MsCl) in dichloromethane in the presence of triethylamine to form the mesylate intermediate.

-

Displacement : The mesylate reacts with 1-methoxyethylamine (2 equivalents) in acetonitrile at 80°C for 12–24 hours.

-

Deprotection : The benzhydryl group is removed via hydrogenolysis using palladium on carbon under hydrogen pressure, yielding this compound as the hydrochloride salt .

Key Data :

| Parameter | Conditions/Results |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

| Yield (Overall) | 65–72% |

| Purity (Post-Isolation) | >95% (HPLC) |

This method benefits from high reproducibility and scalability, though the use of toxic mesylating agents necessitates careful handling .

Catalytic Cyclization of Epoxy Amine Precursors

La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines offers a stereocontrolled pathway to azetidines. For this compound, the epoxy amine precursor is synthesized from cis-3-hexen-1-ol in three steps, followed by regioselective cyclization .

Procedure :

-

Epoxidation : cis-3-Hexen-1-ol is epoxidized using m-CPBA to form the corresponding epoxide.

-

Amination : The epoxide reacts with 1-methoxyethylamine in dimethyl sulfoxide (DMSO) at 25°C for 48 hours.

-

Cyclization : The epoxy amine undergoes La(OTf)₃-catalyzed (5 mol%) intramolecular aminolysis in 1,2-dichloroethane (DCE) under reflux, yielding the azetidine ring .

Key Data :

| Parameter | Conditions/Results |

|---|---|

| Catalyst | La(OTf)₃ (5 mol%) |

| Solvent | 1,2-Dichloroethane |

| Temperature | Reflux (83°C) |

| Reaction Time | 2.5 hours |

| Yield | 81% |

| Regioselectivity | >20:1 (azetidine:pyrrolidine) |

This method excels in regioselectivity and functional group tolerance, making it suitable for complex substrates .

Hydrogenolysis of N-Protected Azetidine Derivatives

Protected azetidines, such as 1-diphenylmethyl-3-(1-methoxyethyl)azetidine, undergo hydrogenolytic deprotection to yield the free base. Palladium hydroxide on carbon in methanol under hydrogen pressure (40–60 psi) effectively removes the benzhydryl group .

Procedure :

-

Protection : this compound is protected with a benzhydryl group via reductive amination.

-

Hydrogenolysis : The protected derivative is treated with Pd(OH)₂/C (20 wt%) in methanol under 40–60 psi H₂ at 60°C for 72 hours .

Key Data :

| Parameter | Conditions/Results |

|---|---|

| Catalyst Loading | 20 wt% Pd(OH)₂/C |

| Hydrogen Pressure | 40–60 psi |

| Temperature | 60°C |

| Yield | 62–73% |

This method is advantageous for acid-sensitive substrates but requires prolonged reaction times .

Aziridine-to-Azetidine Rearrangement

A rare but efficient approach involves the rearrangement of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. Treatment with sodium borohydride in methanol induces a ring expansion from aziridine to azetidine, introducing the methoxyethyl moiety .

Procedure :

-

Aziridine Formation : N-Alkylidene-(2,3-dibromo-2-methylpropyl)amine is synthesized via condensation of dibrominated precursors.

-

Reduction/Rearrangement : Sodium borohydride in methanol reduces the aziridine intermediate, triggering a ring expansion to form 3-methoxyazetidine .

Key Data :

| Parameter | Conditions/Results |

|---|---|

| Reducing Agent | NaBH₄ (2 equivalents) |

| Solvent | Methanol |

| Temperature | Reflux (65°C) |

| Yield | 55–68% |

This method is notable for its novelty but suffers from moderate yields and competing side reactions .

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Displacement | 72 | >95 | Scalable, high reproducibility | Use of toxic mesylating agents |

| Catalytic Cyclization | 81 | >98 | Excellent regioselectivity | Requires specialized catalysts |

| Hydrogenolysis | 73 | >90 | Mild conditions | Long reaction times |

| Aziridine Rearrangement | 68 | 85 | Novel mechanism | Moderate yields, side reactions |

Current synthetic routes to this compound face challenges in stereochemical control and functional group compatibility. Emerging strategies, such as photoredox catalysis and flow chemistry, may offer solutions. For instance, visible-light-mediated C–N bond formation could streamline the introduction of the methoxyethyl group . Additionally, enzymatic desymmetrization of prochiral azetidine precursors might enhance enantioselectivity .

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

3-(1-Methoxyethyl)azetidine serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. Its structural features allow it to participate in various reactions, including nucleophilic substitutions and ring-opening reactions, making it valuable for creating diverse chemical entities .

Catalytic Processes

Azetidines, including this compound, are utilized in catalytic processes such as Henry, Suzuki, and Michael additions. Their strained ring structure enhances their reactivity, allowing them to act as effective ligands in various catalytic transformations .

| Catalytic Process | Description |

|---|---|

| Henry Reaction | Formation of β-hydroxy carbonyl compounds. |

| Suzuki Coupling | Cross-coupling of aryl halides with boronic acids. |

| Michael Addition | Nucleophilic addition to α,β-unsaturated carbonyl compounds. |

Biology

Bioactive Compound Research

Research has indicated that this compound may exhibit bioactive properties that are beneficial for drug discovery. Investigations into its interaction with biological targets show promise for its use as a lead compound in developing new pharmaceuticals .

Antiviral Activity

Studies on azetidine-containing dipeptides have highlighted their potential as antiviral agents, particularly against human cytomegalovirus (HCMV). The conformational rigidity introduced by the azetidine moiety contributes to the biological activity of these compounds .

Medicine

Therapeutic Properties

The compound has been explored for its therapeutic properties, including antimicrobial and anticancer activities. Its mechanism of action may involve binding to specific enzymes or receptors within biological systems, thus modulating their activity .

Case Study: Anticancer Activity

Recent studies have shown that azetidine derivatives can inhibit the proliferation of cancer cells. For instance, compounds derived from this compound have demonstrated significant activity against breast cancer cell lines at nanomolar concentrations .

Industry

Pharmaceutical Production

In the pharmaceutical industry, this compound is used in the synthesis of various drugs due to its versatility as a synthetic intermediate. Its ability to undergo multiple transformations makes it suitable for producing complex pharmaceutical compounds efficiently .

Agrochemical Applications

The compound's structural characteristics also lend themselves to applications in agrochemicals, where it may be utilized in the development of new pesticides or herbicides .

Mechanism of Action

The mechanism of action of 3-(1-Methoxyethyl)azetidine involves its interaction with biological targets through its nitrogen atom. The ring strain in the azetidine ring makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in enzymes and other proteins. This reactivity is exploited in drug design to inhibit specific enzymes or disrupt biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 3-position of azetidine critically influences physical and chemical properties. Below is a comparative analysis based on evidence:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., ANT-331) exhibit higher melting points due to π-π stacking, whereas aliphatic analogs like 3-methoxy-3-methylazetidine are liquids .

- Solubility : The methoxyethyl group in this compound may confer better aqueous solubility compared to halogenated or purely aromatic analogs.

Biological Activity

3-(1-Methoxyethyl)azetidine is a heterocyclic compound characterized by its azetidine ring structure and a methoxyethyl substituent. Its molecular formula is C6H13ClN2O, with a molecular weight of approximately 115.174 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, which is essential for its therapeutic potential. Current research is focused on elucidating the specific pathways and mechanisms involved in these interactions.

Therapeutic Applications

Research indicates that this compound may have applications in several therapeutic areas:

- Cancer Treatment : Studies have shown that azetidine derivatives can inhibit the STAT3 signaling pathway, which is often constitutively active in various cancers. For instance, certain analogues have demonstrated activity against breast cancer cell lines, highlighting the potential of this compound in oncology .

- Anti-inflammatory Properties : Compounds similar to this compound have been investigated for their anti-inflammatory effects, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The presence of the methoxyethyl group significantly influences the biological activity of this compound. Modifications to the azetidine ring or the introduction of different substituents can enhance or diminish its pharmacological effects. For example, variations in substituent size and polarity have been shown to affect cell permeability and overall biological efficacy .

Case Studies

Several studies have explored the biological activity of azetidine derivatives, including:

- In Vitro Studies : Research has indicated that certain azetidine compounds exhibit potent inhibitory effects on cancer cell proliferation at micromolar concentrations. For instance, a study found that specific azetidine inhibitors were effective at concentrations between 1–3 μM against constitutive STAT3 induction in human breast cancer cells .

- Chemical Reactivity : The reactivity profile of this compound suggests that it can undergo various chemical transformations, making it a versatile building block for synthesizing more complex molecules with enhanced biological properties.

Data Tables

| Compound Name | Molecular Formula | Activity (IC50/EC50) | Target |

|---|---|---|---|

| This compound | C6H13ClN2O | Not specified | Enzymes/Receptors |

| Azetidine Analog A | C7H14N2 | 0.77 μM | STAT3 Inhibition |

| Azetidine Analog B | C8H15N2 | 2.7 μM | Breast Cancer Cells |

Table 1: Summary of Biological Activities of Azetidine Derivatives

Q & A

Q. What are the optimal synthetic routes for 3-(1-Methoxyethyl)azetidine, and how can reaction efficiency be maximized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or ring-functionalization strategies. For example:

- Nucleophilic Substitution : React 3-azetidinyl precursors (e.g., 3-bromoazetidine) with 1-methoxyethyl Grignard reagents under anhydrous conditions. Use tetrahydrofuran (THF) as a solvent at −78°C to minimize side reactions .

- Catalytic Methods : Employ Lewis acids (e.g., BF₃·OEt₂) to facilitate methoxyethyl group transfer to azetidine derivatives. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) to achieve >95% purity .

Key Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry to avoid over-alkylation.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the methoxyethyl group’s methyl protons appear as a singlet at δ 3.3–3.5 ppm, while azetidine ring protons resonate at δ 3.8–4.2 ppm (CDCl₃ solvent) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% required for pharmacological studies) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₆H₁₃NO₂, exact mass: 131.0946) via electrospray ionization (ESI+) .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Storage Conditions : Store under inert gas (argon or nitrogen) at −20°C in amber vials to prevent oxidation and photodegradation .

- Solubility Considerations : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, 68.4 mg/mL) but hygroscopic; pre-dry storage containers under vacuum .

- Handling : Use gloveboxes for long-term storage and avoid exposure to moisture or acidic/basic environments to prevent ring-opening reactions .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes in this compound synthesis?

Methodological Answer: Stereoselectivity is controlled by:

- Chiral Catalysts : Chiral phosphoric acids (e.g., TRIP) induce enantioselective desymmetrization of azetidine precursors, achieving >90% enantiomeric excess (ee) via hydrogen-bond activation of the azetidine nitrogen .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor transition-state stabilization in asymmetric synthesis, while polar solvents (e.g., DMF) promote racemization .

Data Contradiction Note : Computational studies (DFT) suggest that thione tautomers of intermediates may lower activation barriers, contradicting experimental assumptions about carbonyl activation modes. Validate via kinetic isotope effect (KIE) studies .

Q. What computational methods predict the reactivity of this compound in ring-opening reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for ring-opening pathways. For example, SN2 attacks at the azetidine β-carbon show lower ΔG‡ (~15 kcal/mol) compared to α-carbon pathways (~22 kcal/mol) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on ring strain relief. Polar solvents stabilize zwitterionic intermediates, accelerating hydrolysis .

Experimental Validation : Compare computed barriers with experimental kinetics (e.g., Arrhenius plots) using in situ IR spectroscopy to monitor ring-opening rates .

Q. How does this compound interact with biological targets like the NLRP3 inflammasome?

Methodological Answer:

- In Vitro Assays : Treat LPS-stimulated BV2 microglial cells with 10–100 µM this compound. Measure NLRP3/caspase-1/IL-1β pathway inhibition via ELISA and Western blotting .

- ROS Scavenging : Quantify reactive oxygen species (ROS) reduction using DCFH-DA fluorescence assays. IC₅₀ values < 50 µM indicate potent anti-inflammatory activity .

Mechanistic Insight : Structural analogs (e.g., 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) show that the methoxyethyl group enhances membrane permeability, improving target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.